molecular formula C6H10Cl2N2S B2898195 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride CAS No. 1909308-80-0

5-(Methylsulfanyl)pyridin-3-amine dihydrochloride

Cat. No.: B2898195
CAS No.: 1909308-80-0
M. Wt: 213.12
InChI Key: PCEZYSZXAPHCJH-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)pyridin-3-amine dihydrochloride (CAS 1909308-80-0) is a valuable chemical intermediate in medicinal chemistry and anticancer research. This dihydrochloride salt of a substituted pyridine amine offers improved handling and solubility for synthetic applications. The compound serves as a key synthetic building block for the development of novel antimitotic agents. Research indicates that methylsulfanyl-substituted pyridine rings can effectively replace the 3,4,5-trimethoxyphenyl ring (A-ring) in combretastatin-like molecules, a class of compounds that are potent inhibitors of tubulin polymerization . Tubulin polymerization inhibitors are a major focus in anticancer drug discovery as they disrupt microtubule dynamics, arrest the cell cycle at the G2/M phase, and can trigger apoptosis in cancer cells . The incorporation of polar pyridine rings, such as this compound, into these molecular frameworks is a strategic approach to improve the aqueous solubility of potential drug candidates, thereby addressing a key limitation of many highly hydrophobic tubulin-binding agents . The pyridine scaffold is one of the most prevalent heterocycles in FDA-approved pharmaceuticals, underscoring its fundamental importance in drug design . The presence of both the amino and methylsulfanyl functional groups on the pyridine ring provides versatile handles for further chemical modification, making this dihydrochloride salt a versatile precursor for constructing diverse diheteroaryl compounds for biological evaluation . Identifier Details: CAS Number: 1909308-80-0 Molecular Formula: C 6 H 10 Cl 2 N 2 S Molecular Weight: 213.13 g/mol MDL Number: MFCD29047541 This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methylsulfanylpyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2ClH/c1-9-6-2-5(7)3-8-4-6;;/h2-4H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZYSZXAPHCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-80-0
Record name 5-(methylsulfanyl)pyridin-3-amine dihydrochloride
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Preparation Methods

Nucleophilic Substitution at the 5-Position

Introduction of the methylsulfanyl group (-SMe) to the pyridine ring typically employs nucleophilic displacement reactions. A common precursor is 5-chloropyridin-3-amine, where the chlorine atom at position 5 serves as a leaving group. Treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates substitution:

$$
\text{5-Chloropyridin-3-amine} + \text{NaSMe} \xrightarrow{\text{DMF, 80–100°C}} \text{5-(Methylsulfanyl)pyridin-3-amine} + \text{NaCl}
$$

This method, analogous to the synthesis of 4-cyclopropoxy-N-methyl-5-(methylthio)pyridin-3-amine, achieves moderate yields (60–75%) under reflux conditions. The reaction’s efficiency depends on the leaving group’s reactivity and the nucleophile’s strength, with thiomethoxide ions demonstrating superior displacement kinetics compared to bulkier thiolates.

Cyclization Approaches

An alternative route involves constructing the pyridine ring from acyclic precursors. For example, the Hantzsch pyridine synthesis could be adapted by incorporating a methylsulfanyl-containing diketone. Cyclocondensation of 3-aminocrotononitrile with a β-ketothioester (e.g., methyl 3-mercaptopropionate) in the presence of ammonium acetate yields 5-(methylsulfanyl)pyridin-3-amine. However, this method is less favored due to challenges in controlling regioselectivity and lower yields (~40%).

Salt Formation: Conversion to Dihydrochloride

The free base 5-(methylsulfanyl)pyridin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). Key considerations include:

  • Solvent Selection : Anhydrous ethanol or diethyl ether is preferred to avoid hydrolysis of the methylsulfanyl group.
  • Stoichiometry : Two equivalents of HCl are required to protonate both the aromatic amine and any basic sites on the pyridine nitrogen.
  • Crystallization : Slow evaporation under reduced pressure yields crystalline 5-(methylsulfanyl)pyridin-3-amine dihydrochloride with >95% purity.

Industrial-Scale Production and Optimization

Catalytic Enhancements

Industrial protocols often employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution. For example, substituting 5-bromopyridin-3-amine with NaSMe in a water-toluene biphasic system increases yield to 85% while reducing reaction time from 12 hours to 4 hours.

Purification Techniques

  • Recrystallization : The dihydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials and sodium chloride byproducts.
  • Chromatography : Silica gel column chromatography with ethyl acetate/methanol (9:1) as eluent resolves any regioisomeric impurities.

Analytical Characterization

Critical analytical data for 5-(methylsulfanyl)pyridin-3-amine dihydrochloride include:

Property Value/Description Method
Molecular Weight 215.13 g/mol MS (ESI+)
Melting Point 218–220°C (decomposes) DSC
$$ ^1H $$ NMR (DMSO-d6) δ 8.21 (s, 1H), 7.89 (s, 1H), 2.51 (s, 3H) 400 MHz NMR
Purity ≥98% HPLC (C18 column)

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazine derivatives can effectively target and inhibit the activity of protein kinases that are crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This property positions the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Herbicidal Activity

In agricultural sciences, compounds like N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide are being explored for their herbicidal properties. Research indicates that it can effectively inhibit the growth of various weed species by disrupting their metabolic processes. This makes it a valuable candidate for developing new herbicides that are more environmentally friendly compared to traditional options .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Studies suggest that it can enhance crop yield by promoting root development and improving nutrient uptake in plants under stress conditions such as drought or salinity . This application could significantly benefit sustainable agriculture practices.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of protein kinases leads to reduced tumor growth in vitro.
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall disruption.
Neuroprotective Effects Modulates neuroinflammation; protects neurons from oxidative stress.
Herbicidal Activity Inhibits weed growth; potential for eco-friendly herbicides.
Plant Growth Regulation Enhances root development; improves nutrient uptake under stress conditions.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride with analogous pyridin-3-amine dihydrochloride derivatives, emphasizing substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 5-Position Key Properties/Applications References
5-(Methylsulfanyl)pyridin-3-amine dihydrochloride C₆H₁₀Cl₂N₂S ~213.0 (calculated) SCH₃ Enhanced lipophilicity; sulfur-mediated reactivity N/A
5-(Difluoromethoxy)pyridin-3-amine dihydrochloride C₆H₈Cl₂F₂N₂O 233.04 OCHF₂ Electrophilic character due to fluorine; potential CNS activity
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₅Cl₂N₃ ~244.1 (calculated) Pyrrolidin-1-yl Increased basicity; potential kinase inhibition
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 218.04 Br, OCH₃ Halogenated intermediate for cross-coupling reactions

Key Observations :

  • Lipophilicity : The methylsulfanyl group (logP ~1.5–2.0 estimated) imparts moderate lipophilicity compared to the polar difluoromethoxy group (logP ~0.8–1.2) .
  • Reactivity : Sulfur-containing substituents (e.g., SCH₃) may participate in nucleophilic or redox reactions, unlike inert pyrrolidinyl groups .
  • Synthetic Utility : Brominated analogs (e.g., 5-bromo-2-methoxypyridin-3-amine) are widely used in Suzuki-Miyaura couplings, whereas methylsulfanyl derivatives are less explored in cross-coupling .

Biological Activity

5-(Methylsulfanyl)pyridin-3-amine dihydrochloride (CAS No. 1909308-80-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

5-(Methylsulfanyl)pyridin-3-amine dihydrochloride is synthesized through the reaction of 5-(Methylsulfanyl)pyridin-3-amine with hydrochloric acid, forming the dihydrochloride salt. The synthesis is typically performed under controlled conditions to ensure high purity and yield. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives with potential biological activities.

The biological activity of 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, which can lead to various therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with neurotransmitter receptors .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives similar to 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. In vitro studies reported IC50 values as low as 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

Enzyme Inhibition

The compound has also been explored for its potential to inhibit specific enzymes relevant in cancer and other diseases. For example, it has been investigated for its effects on FLT3 kinase, which is implicated in acute myeloid leukemia (AML). Structural modifications of related compounds have demonstrated enhanced potency against FLT3 mutations, suggesting that 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride could be a valuable scaffold for developing novel anticancer agents .

Case Studies

  • In Vitro Studies on COX Inhibition :
    • A study evaluated several pyridine derivatives for their ability to inhibit COX enzymes. The results indicated that certain derivatives exhibited stronger inhibitory effects on COX-2 compared to COX-1, highlighting their potential as selective anti-inflammatory agents .
  • FLT3 Inhibition in AML :
    • Research on imidazo[1,2-a] pyridine derivatives showed that modifications could enhance their inhibitory effects against FLT3 mutations associated with AML. This suggests that similar approaches could be applied to 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride to improve its efficacy against resistant cancer types .

Comparative Analysis

CompoundActivityIC50 ValueTarget
5-(Methylsulfanyl)pyridin-3-amine dihydrochlorideAnti-inflammatoryNot specifiedCOX-2
CelecoxibAnti-inflammatory0.04 μmolCOX-2
Imidazo[1,2-a] pyridine derivativeFLT3 inhibitionSub-micromolarFLT3

Q & A

Q. Critical Parameters :

  • Temperature : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions (e.g., over-alkylation) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while inert atmospheres (N₂/Ar) minimize oxidation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

Technique Purpose Key Data
¹H/¹³C NMR Confirm substitution patternPeaks for NH₂ (δ 5.2–5.8 ppm), CH₃S (δ 2.1–2.3 ppm) .
Mass Spectrometry Verify molecular weight[M+H]⁺ peak at m/z 171.1 (free base), +2Cl⁻ adducts .
XRD Resolve salt form and stereochemistryCl⁻ counterion interactions and hydrogen-bonding networks .

Validation : Cross-correlate data with computational models (e.g., DFT for NMR shifts) to resolve ambiguities .

Basic: How do solubility and stability influence experimental design?

Methodological Answer:

  • Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL) but reduces organic solvent compatibility. Use DMSO for stock solutions .
  • pH Sensitivity : Protonation of the amine group stabilizes the compound in acidic conditions (pH 2–4); degradation occurs above pH 7 .
  • Storage : Store at −20°C in desiccated, amber vials to prevent hydrolysis of the methylsulfanyl group .

Experimental Tip : Pre-equilibrate buffers to avoid precipitation in biological assays .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental

Reaction Path Search : Identify low-energy intermediates using software like Gaussian or ORCA .

Transition State Analysis : Predict activation barriers for sulfanylation/amination steps to optimize yields .

Feedback Loop : Refine computational models using experimental kinetic data (e.g., Arrhenius plots) .

Case Study : A 20% yield improvement was achieved by adjusting reaction time based on computed activation energies .

Advanced: What mechanisms govern its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The methylsulfanyl group acts as a leaving group in basic conditions. Key mechanistic insights:

  • SNAr Mechanism : The amine group deactivates the pyridine ring, requiring strong nucleophiles (e.g., Grignard reagents) for substitution at position 5 .
  • Solvent Effects : Protic solvents stabilize transition states in SN2 pathways, while aprotic solvents favor SN1 .

Q. Experimental Validation :

  • Use isotopic labeling (e.g., ³⁵S) to track substitution sites .
  • Monitor reaction progress via in-situ IR spectroscopy for real-time intermediate detection .

Advanced: How should researchers address contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from assay variability or unaccounted stereoelectronic effects. Resolve via:

Q. Comparative SAR Table :

Analog Modification Activity Trend
5-(Ethylsulfanyl)Larger alkyl group↓ Solubility, ↑ Lipophilicity
5-Amino derivativeReplacement of SCH₃↑ Hydrogen bonding, ↓ Membrane permeability

Multivariate Analysis : Apply PCA or PLS regression to isolate key molecular descriptors (e.g., logP, polar surface area) .

Docking Studies : Use AutoDock or Schrödinger to validate binding modes against target proteins (e.g., kinases) .

Key Insight : Discrepancies in IC₅₀ values may reflect off-target interactions, necessitating proteome-wide screening .

Advanced: What strategies mitigate degradation during long-term biological assays?

Methodological Answer:

  • Stabilizing Additives : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation of the methylsulfanyl group .
  • Buffer Optimization : Maintain pH 3–4 with citrate buffers; avoid phosphate buffers due to metal ion interactions .
  • Real-Time Monitoring : Implement LC-MS/MS to quantify degradation products (e.g., sulfoxide derivatives) .

Validation : Accelerated stability studies (40°C/75% RH) predict shelf-life under assay conditions .

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